molecular formula C5H12ClNO2 B3245246 N,N-dimethyl-D-alanine hydrochloride CAS No. 16708-14-8

N,N-dimethyl-D-alanine hydrochloride

Cat. No.: B3245246
CAS No.: 16708-14-8
M. Wt: 153.61 g/mol
InChI Key: BBAXRWHVFQQQEC-PGMHMLKASA-N
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Description

N,N-dimethyl-D-alanine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol It is a derivative of the amino acid alanine, where the amino group is substituted with two methyl groups, and it is present as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-D-alanine hydrochloride typically involves the methylation of D-alanine. One common method is the reaction of D-alanine with formaldehyde and formic acid, which results in the formation of N,N-dimethyl-D-alanine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-D-alanine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-D-alanine N-oxide, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

N,N-dimethyl-D-alanine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-D-alanine hydrochloride involves its interaction with specific molecular targets. As an analog of alanine, it can interact with enzymes and receptors that recognize amino acids. The dimethylation of the amino group may alter its binding affinity and activity, leading to unique biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylglycine hydrochloride
  • N,N-Dimethyl-β-alanine hydrochloride
  • N,N-Dimethylglycine ethyl ester
  • 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

N,N-dimethyl-D-alanine hydrochloride is unique due to its specific structure and stereochemistry. The presence of the D-alanine backbone and the dimethylamino group confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXRWHVFQQQEC-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16708-14-8
Record name D-Alanine, N,N-dimethyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16708-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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